Methyl citronellate

Description

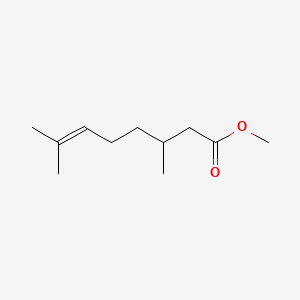

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,7-dimethyloct-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,10H,5,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLPOPCZMXGUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047408 | |

| Record name | Methyl 3,7-dimethyloct-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | Methyl 3,7-dimethyl-6-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/74/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl citronellate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | Methyl citronellate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.897-0.907 | |

| Record name | Methyl 3,7-dimethyl-6-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/74/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2270-60-2 | |

| Record name | Methyl (±)-citronellate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2270-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl rhodinolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octenoic acid, 3,7-dimethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3,7-dimethyloct-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,7-dimethyloct-6-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL RHODINOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J2YGF6EUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl citronellate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Methyl Citronellate

For Researchers, Scientists, and Drug Development Professionals

Document ID: MG-PC-20251220 Version: 1.0 Prepared by: Gemini

Introduction

Methyl citronellate (CAS No: 2270-60-2) is an acyclic monoterpenoid ester known for its characteristic floral, fruity, and citrus-like aroma.[1][2][3] Its chemical name is methyl 3,7-dimethyloct-6-enoate.[1] Found naturally in various plants such as lemon balm and pepper, it is utilized primarily in the flavor and fragrance industries.[3][4] Understanding its physicochemical properties is crucial for quality control, formulation development, and assessing its behavior in various applications, including potential pharmaceutical or therapeutic contexts where it might be used as an excipient or a component in a delivery system.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and workflows for analytical characterization.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. Data has been aggregated from multiple sources to provide a comprehensive overview.

Table 1: Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl 3,7-dimethyloct-6-enoate | [1] |

| Synonyms | Methyl 3,7-dimethyl-6-octenoate, Citronellic acid, methyl ester | [1][2] |

| CAS Number | 2270-60-2 | [1][5] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][3][5] |

| Molecular Weight | 184.27 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2][6] |

| Odor Profile | Floral, dry, weedy, waxy, fruity, wine-like | [2][3] |

Table 2: Quantitative Physicochemical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 216 °C | @ 760 mmHg | [1][2][6] |

| 78 °C | @ 3.00 mmHg | [2][6] | |

| Density | 0.897 - 0.907 g/cm³ | @ 25 °C | [1][2][6] |

| Refractive Index | 1.437 - 1.443 | @ 20 °C | [1][2][6][7] |

| Flash Point | 76.11 °C (169 °F) | Tagliabue Closed Cup (TCC) | [2][6][8] |

| Vapor Pressure | 0.078 mmHg | @ 25 °C (Estimated) | [2][6][8] |

| Solubility | Very slightly soluble in water (17.56 mg/L @ 25°C, est.) | - | [2][6][8] |

| Soluble in alcohol, dipropylene glycol | - | [2][6][8] | |

| logP (o/w) | 2.93 - 4.06 | (Estimated) | [5][9][10] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are standard methods applicable to volatile organic compounds like this compound.

Protocol for Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point.[11]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Thermometer with appropriate range

-

Heating block or Thiele tube with heating oil

-

Small magnetic stir bar and stirrer/hotplate

-

Clamping apparatus

Procedure:

-

Place approximately 0.5 mL of this compound into the test tube.

-

Add a small magnetic stir bar to the test tube to ensure smooth boiling.[11]

-

Position the test tube in the heating block or Thiele tube.

-

Suspend a thermometer inside the test tube, ensuring the thermometer bulb is positioned just above the liquid surface, in the vapor phase, to measure the temperature of the condensing vapor.[12]

-

Turn on the stirrer to a gentle speed.

-

Begin heating the apparatus gradually.

-

Observe the liquid. As it heats, a "reflux ring" of condensing vapor will become visible on the walls of the test tube.[11]

-

Adjust the heating so that the reflux ring is stable and its upper level is aligned with the thermometer bulb.

-

Record the temperature when it stabilizes. This stable temperature is the boiling point of the liquid.[11][13]

Protocol for Density Determination

Density is a fundamental property determined by measuring the mass of a known volume of the substance.[14]

Apparatus:

-

Electronic balance (accurate to at least 0.001 g)

-

Graduated cylinder or pycnometer (volumetric flask) of a suitable volume (e.g., 10 mL)

-

Temperature probe or thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[15]

-

Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume precisely from the bottom of the meniscus.[15]

-

Measure and record the combined mass of the cylinder and the liquid.[15]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[14]

-

Repeat the measurement at least three times and report the average density.

Protocol for Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a characteristic constant for a pure compound.[16] An Abbe refractometer is a common instrument for this purpose.[16]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lint-free tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

Turn on the refractometer and the light source. Ensure the constant temperature water bath is circulating water through the refractometer prisms at the desired temperature (e.g., 20.0 °C).

-

Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent. Allow the solvent to evaporate completely.

-

Using a dropper, place 2-3 drops of this compound onto the surface of the lower prism.

-

Close the prisms together firmly. The liquid should spread evenly to form a thin film.

-

Look through the eyepiece. Rotate the adjustment knob until the field of view is divided into a light and a dark section.

-

Turn the chromaticity compensator to eliminate any color fringe at the border of the light and dark regions, resulting in a sharp, clear dividing line.

-

Adjust the measurement knob to center the dividing line precisely on the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms thoroughly after the measurement.

Protocol for Purity and Compositional Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing the purity and composition of volatile compounds like those found in essential oils.[17][18]

Apparatus & Reagents:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Appropriate capillary column (e.g., HP-5MS, a nonpolar column)[18]

-

High-purity carrier gas (Helium or Hydrogen)

-

Sample vials

-

Microsyringe

-

High-purity solvent for dilution (e.g., methanol (B129727) or cyclohexane)[18][19]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL of methanol) in a sample vial.[18]

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 60°C, hold for 1-2 minutes, then ramp up at a rate of 3-5°C/min to a final temperature of 240°C.[18][19]

-

Set the injector temperature (e.g., 230-250°C).[19]

-

Set the carrier gas flow rate (e.g., 1 mL/min).

-

Set the MS parameters, including the mass range to be scanned (e.g., 40-400 amu) and the ionization mode (typically Electron Ionization at 70 eV).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.[18]

-

Data Acquisition: Start the data acquisition. The GC will separate the components of the sample based on their volatility and interaction with the column's stationary phase. The separated components then enter the MS, where they are fragmented and detected.

-

Data Analysis:

-

The resulting chromatogram will show peaks corresponding to each separated component.

-

Identify the peak for this compound based on its retention time.

-

Analyze the mass spectrum of the peak and compare it with a reference library (e.g., NIST, Wiley) to confirm the identity.

-

Calculate the purity of the sample by determining the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

-

Visualized Workflows and Methodologies

The following diagrams illustrate the logical flow of the characterization process and experimental setups.

Caption: General workflow for the physicochemical characterization of this compound.

Caption: Step-by-step protocol for micro-reflux boiling point determination.

Caption: Workflow for determining the density of a liquid sample.

Caption: The process flow for analyzing this compound purity using GC-MS.

References

- 1. Methyl rhodinolate | C11H20O2 | CID 61290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 2270-60-2 [thegoodscentscompany.com]

- 3. This compound | 2270-60-2 [chemicalbook.com]

- 4. This compound CAS#: 2270-60-2 [m.chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Fragrance University [fragranceu.com]

- 7. Refractive Index Information Catalog [thegoodscentscompany.com]

- 8. This compound [flavscents.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Showing Compound this compound (FDB016232) - FooDB [foodb.ca]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. vernier.com [vernier.com]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Refractive index - Wikipedia [en.wikipedia.org]

- 17. areme.co.jp [areme.co.jp]

- 18. scitepress.org [scitepress.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

Unveiling the Aromatic World of Methyl 3,7-dimethyloct-6-enoate: A Technical Guide to Its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,7-dimethyloct-6-enoate, also widely known as methyl citronellate, is a naturally occurring monoterpenoid ester that contributes to the characteristic aroma of numerous plants and plays a role in the chemical communication of certain insects. Its pleasant fruity and floral scent has led to its use in the fragrance and flavor industries. This technical guide provides an in-depth overview of the natural sources and occurrence of Methyl 3,7-dimethyloct-6-enoate, presenting quantitative data, detailed experimental protocols for its analysis, and an exploration of the general signaling pathways involved in its perception by insects. This document is intended to be a valuable resource for researchers in natural product chemistry, chemical ecology, and drug development.

Natural Occurrence of Methyl 3,7-dimethyloct-6-enoate

Methyl 3,7-dimethyloct-6-enoate is found in a variety of plant species, where it is a component of their essential oils and floral scents. It is also utilized as a semiochemical by certain insects.

Occurrence in Plants

This compound is a notable volatile organic compound (VOC) in the floral bouquets of several plant families, particularly in orchids and cyclamens. It is also present in the essential oils of some coniferous trees. The presence of Methyl 3,7-dimethyloct-6-enoate is often associated with attracting pollinators.

Occurrence in Insects

In the animal kingdom, Methyl 3,7-dimethyloct-6-enoate has been identified as a semiochemical, a chemical substance that carries a message, in certain insect species. For instance, it is used in the chemical communication system of the Say's stink bug, Chlorochroa sayi.[1]

Quantitative Data on Natural Occurrence

The concentration of Methyl 3,7-dimethyloct-6-enoate can vary significantly depending on the species, the specific plant part, and environmental conditions. The following table summarizes the available quantitative data on its occurrence.

| Family | Species | Plant Part/Source | Concentration (% of total volatiles/essential oil) | Reference |

| Cupressaceae | Callitris columellaris | Wood Oil | 0.80% | The Good Scents Company |

| Cupressaceae | Callitris glaucophylla | Wood Oil | 0.40% | The Good Scents Company |

| Myrsinaceae | Cyclamen purpurascens | Floral Scent | 0.96% | [2] |

| Araceae | Anthurium salvadorense | Floral Scent | Present (quantification not specified) | The Pherobase |

| Orchidaceae | Cypripedium species (e.g., C. acaule, C. arietinum, C. calceolus) | Floral Scent | Present (quantification not specified) | The Pherobase |

| Cupressaceae | Juniperus species (e.g., J. conferta, J. oblonga, J. sibirica) | Not specified | Present (quantification not specified) | The Pherobase |

| Pentatomidae | Chlorochroa sayi (Say's Stink Bug) | Semiochemical | Present (quantification not specified) | [1] |

Experimental Protocols

The identification and quantification of Methyl 3,7-dimethyloct-6-enoate from natural sources typically involve the collection of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Volatile Collection from Floral Headspace

A common technique for collecting floral scents is dynamic headspace collection.

Materials:

-

Flowering plant

-

Oven bag (pre-cleaned by baking)

-

Volatile collection trap (e.g., glass tube with an adsorbent like Tenax® TA or Porapak Q)

-

Portable vacuum pump

-

Flowmeter

-

Connecting tubing (Teflon or other inert material)

Procedure:

-

Carefully enclose a single flower or an inflorescence within the oven bag and seal it at the base of the stem.

-

Connect the inlet of the volatile collection trap to an opening in the bag.

-

Connect the outlet of the trap to the vacuum pump.

-

Draw air from the bag through the adsorbent trap at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 1-24 hours). The air pulled into the bag should be purified by passing it through a charcoal filter.

-

After collection, disconnect the trap and seal both ends.

-

The trapped volatiles are then eluted with a solvent (e.g., hexane (B92381) or dichloromethane) or thermally desorbed directly into the GC-MS.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free method for extracting volatiles.

Materials:

-

Plant material (e.g., flower, leaf) in a sealed vial

-

SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

Heater/agitator

Procedure:

-

Place a known amount of the plant material into a headspace vial and seal it.

-

Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatiles.

-

Retract the fiber and immediately insert it into the GC injector for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 40-60°C (hold for 2-5 min), then ramp at 5-10°C/min to 250-280°C (hold for 5-10 min).

-

Transfer Line Temperature: 280°C

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Quantification:

-

Quantification can be performed using an internal or external standard method. A known amount of a standard compound (e.g., a stable isotope-labeled version of the analyte or a compound with similar chemical properties) is added to the sample or a calibration curve is generated using a series of standard solutions of Methyl 3,7-dimethyloct-6-enoate.

Signaling Pathways

While specific signaling pathways for Methyl 3,7-dimethyloct-6-enoate have not been elucidated, the general mechanism of olfactory perception in insects provides a framework for understanding how this molecule is detected.

Insects detect volatile compounds through olfactory sensory neurons (OSNs) located in sensilla on their antennae. These neurons express different types of olfactory receptors (ORs), ionotropic receptors (IRs), or gustatory receptors (GRs). When an odorant molecule like Methyl 3,7-dimethyloct-6-enoate enters the sensillum, it binds to an odorant-binding protein (OBP) which transports it to an OR on the dendritic membrane of an OSN.

The binding of the odorant to the OR triggers a conformational change, leading to the opening of an ion channel. This results in the depolarization of the neuron and the generation of an action potential. The signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response, such as attraction to a food source or a mate.

Visualizations

Caption: Experimental workflow for the analysis of volatile compounds.

Caption: General insect olfactory signaling pathway.

Conclusion

Methyl 3,7-dimethyloct-6-enoate is a widespread natural product with a notable presence in the plant and insect kingdoms. Its role as a floral attractant and a semiochemical highlights its importance in ecological interactions. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from various natural sources. While the specific signaling pathways for Methyl 3,7-dimethyloct-6-enoate remain to be fully elucidated, the general principles of insect olfaction offer a foundation for future research in this area. Further investigation into the quantitative distribution of this compound and its specific biological activities will undoubtedly contribute to a deeper understanding of its ecological significance and potential applications.

References

The Biosynthesis of Citronellol and its Esters in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl citronellate, a monoterpene ester valued for its aromatic properties, is a derivative of citronellol (B86348). While the biosynthesis of citronellol from geraniol (B1671447) is a well-characterized pathway in several plant species, the direct methylation of citronellol to form this compound is not prominently documented in scientific literature. Instead, current research points towards the formation of citronellyl acetate (B1210297) through the action of alcohol acyltransferases. This technical guide provides a comprehensive overview of the known biosynthetic pathway leading to citronellol and its subsequent esterification, with a focus on the key enzymes, quantitative data, and detailed experimental protocols.

Core Biosynthesis Pathway: From Geranyl Diphosphate (B83284) to Citronellol

The biosynthesis of citronellol originates from geranyl diphosphate (GPP), a central precursor in monoterpene synthesis. The pathway to citronellol is primarily understood through two main routes: a multi-step enzymatic conversion from geraniol and an alternative cytosolic pathway.

The Geraniol to Citronellol Conversion Pathway

This pathway involves the conversion of geraniol to citronellol through the intermediates geranial (a mixture of the isomers geranial and neral, collectively known as citral) and citronellal (B1669106). This multi-step process has been particularly studied in plants like Pelargonium graveolens (rose-scented geranium) and Rosa hybrida (rose).

The key enzymatic steps are:

-

Oxidation of Geraniol to Geranial (Citral): This step is catalyzed by an alcohol dehydrogenase.

-

Reduction of Geranial to Citronellal: This reduction is carried out by enzymes belonging to the Progesterone 5β-Reductase/Iridoid Synthase-like (PRISE) family.[1]

-

Reduction of Citronellal to Citronellol: The final step involves the reduction of citronellal to citronellol, also potentially catalyzed by enzymes from the PRISE family or other reductases.

Alternative Cytosolic Biosynthesis Pathway

Recent studies in rose-scented geranium have provided evidence for a cytosolic pathway for the biosynthesis of both geraniol and citronellol.[2] This pathway involves the action of a Nudix hydrolase on geranyl diphosphate (GDP).

The proposed steps are:

-

Hydrolysis of GDP to Geranyl Monophosphate (GP): A Nudix hydrolase (PgNdx1) catalyzes this step.[2]

-

Dephosphorylation of GP to Geraniol: A phosphatase converts GP to geraniol.

-

Conversion to Citronellyl Monophosphate (CP): In citronellol-rich lines, GP is suggested to be reduced to citronellyl monophosphate (CP).[2]

-

Dephosphorylation of CP to Citronellol: A phosphatase then converts CP to citronellol.

Esterification of Citronellol: The Formation of Citronellyl Acetate

While the direct methylation of citronellol to this compound is not well-documented, the formation of citronellyl acetate is a known process in plants like roses. This reaction is catalyzed by an alcohol acyltransferase (AAT), which belongs to the BAHD family of acyltransferases.[3][4]

The enzyme, Geraniol/Citronellol Acetyltransferase (RhAAT1), utilizes acetyl-Coenzyme A (acetyl-CoA) as the acyl donor to esterify citronellol.[3][4]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the citronellol and citronellyl acetate biosynthesis pathways.

Table 1: Enzyme Kinetic Properties

| Enzyme | Source Organism | Substrate | K_m | V_max / Activity | Reference |

| Geraniol/Citronellol Acetyltransferase (RhAAT1) | Rosa hybrida | Geraniol | 29 µM | 15 pkat/mg protein | [5] |

| Citronellol | 39 µM | 12 pkat/mg protein | [5] | ||

| Acetyl-CoA | 15 µM | - | [3][4] | ||

| Nudix Hydrolase (PgNdx1) | Pelargonium graveolens | Geranyl Diphosphate | ~750 nM | - | [2] |

Table 2: Metabolite Concentrations in Pelargonium graveolens

| Metabolite | Chemotype | Concentration (mg/g FW) | Reference |

| Geraniol | Geraniol-rich | 4.76 ± 0.96 | [6] |

| (-)-Citronellol | Geraniol-rich | - | [6] |

| (-)-Isomenthone | Geraniol-rich | - | [6] |

Experimental Protocols

Protocol 1: In Vitro Geraniol/Citronellol Acetyltransferase (AAT) Enzyme Assay

This protocol describes a method to measure the catalytic activity of AAT from plant tissues.[3][4]

1. Protein Extraction:

- Homogenize fresh plant tissue (e.g., rose petals) in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM DTT, 5 mM MgCl₂, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone).

- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

- Use the supernatant as the crude enzyme extract.

2. Reaction Mixture (Final volume: 100 µL):

- 50 mM Tris-HCl, pH 7.5

- 1 mM DTT

- 50 µM Acetyl-CoA

- 100 µM Citronellol (or Geraniol)

- 50 µL of crude enzyme extract

3. Incubation:

- Incubate the reaction mixture at 30°C for 30-60 minutes.

4. Product Extraction:

- Stop the reaction by adding an equal volume of hexane (B92381).

- Vortex vigorously and centrifuge to separate the phases.

- Collect the upper hexane phase containing the citronellyl acetate.

5. Analysis:

- Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS).

- Quantify the product using a standard curve of authentic citronellyl acetate.

Protocol 2: Heterologous Expression and Characterization of PRISE Family Enzymes

This protocol outlines the general steps for expressing and characterizing citral (B94496) reductases from the PRISE family.[1]

1. Gene Cloning and Vector Construction:

- Isolate the full-length cDNA of the candidate PRISE gene from the plant of interest.

- Clone the cDNA into a suitable expression vector (e.g., pET vector for E. coli expression).

2. Heterologous Expression in E. coli:

- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow the bacterial culture and induce protein expression with IPTG.

- Harvest the cells and lyse them to release the recombinant protein.

3. Protein Purification:

- Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

4. In Vitro Enzyme Assay:

- Reaction Mixture: 100 mM buffer (e.g., Tris-HCl, pH 7.0), 1 mM NADPH or NADH, 1 mM citral, and a suitable amount of purified enzyme.

- Incubation: Incubate at 30°C for a defined period.

- Product Extraction and Analysis: Extract the product (citronellal) with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS.

Conclusion and Future Perspectives

The biosynthesis of citronellol in plants is a multifaceted process involving multiple enzymatic steps and alternative pathways. While the conversion of geraniol to citronellol is reasonably well understood, the subsequent formation of this compound via direct methylation remains an uncharacterized or potentially non-existent pathway in the plants studied to date. The discovery of a geraniol/citronellol acetyltransferase in roses suggests that acetylation is a key mechanism for the esterification of these terpene alcohols.

Future research should focus on identifying and characterizing methyltransferases that may act on citronellol or other terpene alcohols in a wider range of plant species. A thorough investigation of the substrate specificity of known plant O-methyltransferases for terpene alcohols could reveal novel enzymatic activities. Elucidating the complete biosynthetic pathway of this compound and other valuable terpene esters will be crucial for their biotechnological production in engineered microorganisms or plants.

References

- 1. Quantitative analysis of geraniol, nerol, linalool, and α-terpineol in wine | Scilit [scilit.com]

- 2. Cytosolic geraniol and citronellol biosynthesis require a Nudix hydrolase in rose-scented geranium (Pelargonium graveolens) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Volatile ester formation in roses. Identification of an acetyl-coenzyme A. Geraniol/Citronellol acetyltransferase in developing rose petals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O-Methyltransferases Involved in the Biosynthesis of Volatile Phenolic Derivatives in Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

Spectroscopic Profile of Methyl Citronellate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for methyl citronellate, an acyclic monoterpenoid ester. Due to the limited availability of directly published complete experimental spectra, this guide combines data from the National Institute of Standards and Technology (NIST) with predicted spectroscopic values and generalized experimental protocols. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: methyl 3,7-dimethyloct-6-enoate[1]

-

Synonyms: Methyl 3,7-dimethyl-6-octenoate, Citronellic acid methyl ester[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in deuterated chloroform (B151607) (CDCl₃).

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~5.10 | t | 1H | H-6 |

| ~3.67 | s | 3H | H-1' |

| ~2.20 | m | 2H | H-2 |

| ~1.95-2.10 | m | 2H | H-5 |

| ~1.68 | s | 3H | H-8 |

| ~1.60 | s | 3H | H-9 |

| ~1.55-1.70 | m | 1H | H-3 |

| ~1.15-1.40 | m | 2H | H-4 |

| ~0.95 | d | 3H | H-10 |

Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~174.0 | C-1 |

| ~131.5 | C-7 |

| ~124.5 | C-6 |

| ~51.5 | C-1' |

| ~41.0 | C-2 |

| ~37.0 | C-4 |

| ~29.5 | C-3 |

| ~25.7 | C-5 |

| ~25.7 | C-8 |

| ~19.5 | C-10 |

| ~17.6 | C-9 |

Note: The predicted NMR data is based on the analysis of similar compounds and typical chemical shift ranges. Actual experimental values may vary.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2960-2850 | C-H (alkane) | Stretch |

| ~1740 | C=O (ester) | Stretch |

| ~1670 | C=C (alkene) | Stretch |

| ~1465 | C-H (alkane) | Bend |

| ~1250-1000 | C-O (ester) | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is based on the electron ionization (EI) mass spectrum available from the NIST database.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 169 | [M - CH₃]⁺ |

| 153 | [M - OCH₃]⁺ |

| 125 | [M - COOCH₃]⁺ |

| 88 | [CH₃OC(OH)=CHCH₃]⁺ (McLafferty Rearrangement) |

| 69 | [C₅H₉]⁺ |

| 41 | [C₃H₅]⁺ |

The fragmentation of esters is often characterized by cleavage next to the carbonyl group and hydrogen rearrangements.[8][9][10][11][12]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[13]

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.[14][15][16][17]

-

The solvent should contain tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[13][15][16] The final sample depth should be approximately 4-5 cm.[13][14][15]

-

-

Data Acquisition :

-

Use a 400 MHz or higher NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[14]

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary. A proton-decoupled pulse sequence is typically used.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the chemical shifts to the TMS signal at 0.00 ppm.

-

ATR-IR Spectroscopy

-

Sample Preparation :

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.[19]

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[20]

-

Transfer the solution to a 1.5 mL glass autosampler vial.[20]

-

-

Data Acquisition :

-

Inject the sample into the GC-MS system.[21]

-

Gas Chromatography (GC) Conditions :

-

Mass Spectrometry (MS) Conditions :

-

-

Data Analysis :

-

The resulting total ion chromatogram (TIC) will show the retention time of this compound.

-

The mass spectrum corresponding to the GC peak of this compound can be analyzed for its molecular ion and fragmentation pattern.

-

Visualizations

Experimental Workflows

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for ATR-IR spectroscopic analysis.

Caption: Workflow for GC-MS analysis.

Mass Spectrometry Fragmentation

Caption: Logical fragmentation pathways for this compound in EI-MS.

References

- 1. Fragrance University [fragranceu.com]

- 2. Showing Compound this compound (FDB016232) - FooDB [foodb.ca]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. research.reading.ac.uk [research.reading.ac.uk]

- 16. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 18. agilent.com [agilent.com]

- 19. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 20. uoguelph.ca [uoguelph.ca]

- 21. emeraldcloudlab.com [emeraldcloudlab.com]

- 22. 2.4. Determination of Volatile Compounds by GC-MS [bio-protocol.org]

An In-depth Technical Guide on the Olfactory Properties and Odor Profile of Methyl Citronellate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl citronellate, a monoterpenoid ester, is a volatile organic compound with a characteristic complex odor profile that finds application in the fragrance and flavor industries. A comprehensive understanding of its olfactory properties is crucial for its effective utilization and for research into odorant-receptor interactions and the broader mechanisms of olfaction. This technical guide provides a detailed overview of the olfactory characteristics of this compound, including its odor profile, available quantitative data, and relevant experimental methodologies. Furthermore, it explores the general signaling pathways associated with odor perception and discusses the current understanding of how compounds structurally related to this compound interact with olfactory receptors.

Olfactory Profile of this compound

This compound is primarily characterized by a floral and fruity odor.[1][2][3] Various sources describe its scent with a range of nuances, highlighting its complexity. The predominant odor descriptors include:

-

Floral: This is the most consistently reported characteristic.[1][2][3][4] Specific floral notes mentioned include geranium and rose.[2][5]

-

Fruity: Descriptors such as fruity, apple-like, and winey are frequently used.[2][3][5]

-

Other Nuances: Additional descriptors include weedy, dusty, dry, and with hints of bergamot and tea.[2][5]

The perceived odor can vary depending on the concentration and the medium in which it is evaluated. For instance, at 10% in dipropylene glycol, it is described as floral, dry, weedy, dusty, waxy, geranium, fatty, fruity, and winey.[2][5] At a lower concentration of 1%, it is characterized as sweet, geranium, floral, and waxy, with winey and fruity nuances.[2][5]

Quantitative Olfactory Data

However, various physical properties that influence its volatility and transport to olfactory receptors have been determined.

| Property | Value | Conditions |

| Specific Gravity | 0.89700 to 0.90700 | @ 25.00 °C |

| Refractive Index | 1.43700 to 1.44300 | @ 20.00 °C |

| Boiling Point | 216.00 °C | @ 760.00 mm Hg |

| Vapor Pressure | 0.078000 mmHg | @ 25.00 °C (estimated) |

| Flash Point | 169.00 °F (76.11 °C) | TCC |

| Solubility | Soluble in alcohol and dipropylene glycol; very slightly soluble in water (17.56 mg/L @ 25 °C, estimated) |

Experimental Protocols for Olfactory Analysis

The characterization of the olfactory properties of a compound like this compound typically involves sensory analysis and instrumental techniques such as Gas Chromatography-Olfactometry (GC-O).

Sensory Analysis

Sensory evaluation relies on trained human panelists to describe and quantify the odor attributes of a substance.[7][8][9] A typical protocol for the sensory analysis of a fragrance compound would involve:

-

Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and trained to identify and rate the intensity of various odor descriptors.

-

Sample Preparation: this compound is diluted to various concentrations in a suitable solvent, such as dipropylene glycol or ethanol, to avoid overwhelming the senses.

-

Evaluation Procedure: Panelists are presented with the samples in a controlled environment to minimize distractions. They are asked to sniff the samples and record the perceived odor characteristics on a standardized scoresheet. This can involve descriptive analysis, where panelists list all perceived odors, or profiling, where they rate the intensity of a predefined set of descriptors.

-

Data Analysis: The collected data is statistically analyzed to determine the consensus odor profile and the intensity of each attribute.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation of volatile compounds by gas chromatography with human sensory detection.[6][10][11][12] This allows for the identification of odor-active compounds in a mixture and the characterization of their individual scents. A general GC-O protocol for analyzing a fragrance material like this compound would include:

-

Sample Injection: A diluted solution of this compound is injected into the gas chromatograph.

-

Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Effluent Splitting: The effluent from the column is split, with one portion directed to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port.

-

Olfactometry: A trained assessor sniffs the effluent at the sniffing port and records the time, duration, and description of any perceived odors.

-

Data Correlation: The olfactometry data is correlated with the chromatogram from the chemical detector to identify the compound responsible for each odor.

A detailed protocol for a related compound, ethyl citronellate, using Gas Chromatography-Mass Spectrometry (GC-MS) for quantification, provides a solid framework that can be adapted for this compound.[13] This involves creating calibration standards, preparing the sample, and defining specific instrument parameters for the GC and MS.

Olfactory Signaling Pathway

The perception of odors is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[14][15][16] The general signaling cascade for most odorants is as follows:

-

Odorant Binding: An odorant molecule, such as this compound, binds to a specific OR.

-

G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates a G-protein (typically Gαolf).

-

Second Messenger Production: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP acts as a second messenger and binds to cyclic nucleotide-gated (CNG) ion channels, causing them to open.

-

Neuron Depolarization: The influx of cations (primarily Ca2+ and Na+) through the open channels depolarizes the olfactory sensory neuron.

-

Signal Transmission: If the depolarization reaches a certain threshold, it generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.[17][18]

While this represents the canonical pathway, the specific olfactory receptors that bind to this compound have not yet been deorphanized. Research on structurally similar monoterpenoids has begun to shed light on potential receptor interactions. For instance, (-)-citronellal (B106795) has been shown to activate the human olfactory receptor OR1A2.[19][20][21] Given the structural similarities, it is plausible that this compound interacts with a subset of ORs that recognize other citronellol (B86348) derivatives or floral esters. Further research, such as high-throughput screening of olfactory receptor libraries, is needed to identify the specific receptors for this compound and to fully elucidate its combinatorial code for odor perception.

Conclusion

This compound possesses a complex and pleasant floral-fruity odor profile that is valuable in various industries. While its qualitative olfactory characteristics are well-documented, a standardized odor threshold value remains to be determined. The experimental protocols for sensory analysis and GC-O provide a robust framework for further quantitative characterization. The understanding of its interaction with specific olfactory receptors and the subsequent signaling cascade is still in its early stages but represents a promising area for future research. A deeper understanding of these molecular mechanisms will not only enhance the application of this compound but also contribute to the broader field of olfactory science and the development of novel fragrance and flavor compounds.

References

- 1. scbt.com [scbt.com]

- 2. Fragrance University [fragranceu.com]

- 3. This compound CAS#: 2270-60-2 [m.chemicalbook.com]

- 4. This compound, 2270-60-2 [thegoodscentscompany.com]

- 5. This compound [flavscents.com]

- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 7. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 8. pac.gr [pac.gr]

- 9. fdfscotland.org.uk [fdfscotland.org.uk]

- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aidic.it [aidic.it]

- 12. iladdie.wordpress.com [iladdie.wordpress.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Khan Academy [khanacademy.org]

- 16. youtube.com [youtube.com]

- 17. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Heterotrimeric G Protein–Coupled Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Monoterpene (-)-citronellal affects hepatocarcinoma cell signaling via an olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of ligands for olfactory receptors by functional expression of a receptor library - PubMed [pubmed.ncbi.nlm.nih.gov]

Acyclic Monoterpenoid Esters: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclic monoterpenoid esters, a class of volatile organic compounds prevalent in the essential oils of many aromatic plants, are gaining significant attention in the pharmaceutical and biomedical fields. These esters, such as geranyl acetate (B1210297), linalyl acetate, and citronellyl acetate, are recognized for their pleasant fragrances and are widely used in the cosmetic and food industries. Beyond their aromatic properties, a growing body of scientific evidence reveals their diverse and potent biological activities. This technical guide provides an in-depth review of the current research on the anticancer, anti-inflammatory, antimicrobial, and other significant biological effects of these compounds. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of associated signaling pathways and workflows to support further research and drug development initiatives.

Introduction

Monoterpenoids are a subclass of terpenes, secondary metabolites synthesized by plants, that consist of two isoprene (B109036) units.[1][2] Their derivatives, including acyclic monoterpenoid esters, are formed by the condensation of a monoterpene alcohol with a carboxylic acid, most commonly acetic acid.[3] These esters are integral components of essential oils from plants like lavender (Lavandula angustifolia), coriander (Coriandrum sativum), and lemongrass (Cymbopogon citratus), contributing significantly to their characteristic aroma and therapeutic properties.[4][5][6]

Historically utilized in traditional medicine and aromatherapy, these compounds are now the subject of rigorous scientific investigation to validate their pharmacological effects and elucidate their mechanisms of action.[7][8] This guide focuses on the most studied acyclic monoterpenoid esters, including geranyl acetate, linalyl acetate, citronellyl acetate, and neryl acetate, summarizing their known biological activities and the experimental evidence that underpins these findings.

Anticancer and Pro-Apoptotic Activities

Several acyclic monoterpenoid esters have demonstrated promising potential as anticancer agents by inducing apoptosis (programmed cell death), causing DNA damage, and promoting cell cycle arrest in various cancer cell lines.[4][9]

Key Findings:

-

Geranyl Acetate: This ester has been shown to induce potent anticancer effects in colon cancer cells (Colo-205).[3][4] Studies indicate that its mechanism involves the induction of apoptosis.[4][9] It is also reported to have anti-proliferative properties.[10]

-

Citronellyl Acetate: Research has highlighted its pro-apoptotic activity in human hepatoma cells.[11][12]

Signaling Pathways in Anticancer Activity

Acyclic monoterpenoids can modulate multiple signaling pathways critical to cancer metastasis and cell survival. They have been shown to inhibit key processes such as epithelial-mesenchymal transition (EMT), angiogenesis, migration, and invasion by downregulating factors like matrix metalloproteinases (MMPs), vascular endothelial growth factor (VEGF), and inhibiting pathways such as PI3K/Akt and NF-κB.[13]

Caption: Acyclic monoterpenoid esters inhibit key cancer signaling pathways.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., Colo-205, HepG2) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: Cells are treated with various concentrations of the acyclic monoterpenoid ester (e.g., geranyl acetate) dissolved in a suitable solvent like DMSO and incubated for 24, 48, or 72 hours.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with the test compound for a specified period (e.g., 24 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Anti-inflammatory Activity

Linalyl acetate and geranyl acetate have been identified as significant contributors to the anti-inflammatory properties of the essential oils in which they are found.[5][6][14] Their activity is often evaluated using in vivo models of inflammation.

Key Findings:

-

Linalyl Acetate: This ester plays a major role in the anti-inflammatory activity of essential oils like lavender.[5][14][15] Studies suggest it may act as a pro-drug, with its effects being more delayed compared to its corresponding alcohol, linalool (B1675412).[14][16] It is effective in reducing skin inflammation and healing rashes.[5]

-

Geranyl Acetate: Possesses demonstrated anti-inflammatory effects in addition to its other biological activities.[6][9][10]

Quantitative Data on Anti-inflammatory Activity

| Compound | Model | Dose | Effect | Reference |

| (-)-Linalool | Carrageenan-induced edema (rat) | 25 mg/kg | Delayed and prolonged reduction of edema | [16] |

| Linalyl Acetate | Carrageenan-induced edema (rat) | Equimolar to linalool | Less relevant and more delayed effect than linalool | [14][16] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Wistar rats are typically used.

-

Compound Administration: The test compound (e.g., linalyl acetate) is administered systemically (e.g., intraperitoneally or orally) at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Caption: Standard experimental workflow for the carrageenan-induced paw edema model.

Antimicrobial Activity

Acyclic monoterpenoid esters exhibit a broad spectrum of activity against various pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.

Key Findings:

-

Geranyl Acetate: Effective against a range of bacterial and fungal strains.[9] It has shown bactericidal activity against Campylobacter jejuni and E. coli and significant antifungal activity against skin infection-causing fungi like Microsporum gypseum.[9][10]

-

Linalyl Acetate: Possesses potent antibacterial properties and contributes to the antimicrobial effects of lavender oil.[15][17] Studies have shown its efficacy against Staphylococcus aureus.[18]

-

Citronellyl Acetate: Demonstrates fungicidal and bactericidal effects.[11][12]

Quantitative Data on Antimicrobial Activity (MIC)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Linalyl Acetate | Staphylococcus aureus | 28,200 - 112,600 | [18] |

| Geraniol | Enterococcus, Pseudomonas, Staphylococcus | >50 (variable) | [18] |

| Limonene | Mycobacterium tuberculosis | 64 | [19] |

| β-elemene | Mycobacterium tuberculosis | 2 | [19] |

Note: Data for specific esters is sometimes limited; values for related monoterpenes are provided for context.

Experimental Protocols

Broth Microdilution Method for MIC Determination (CLSI Guidelines)

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus ATCC 25923) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test ester is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin (B115843) can be added to aid visualization.

Other Biological Activities

Skin Barrier Enhancement

-

Neryl Acetate: As the major component of Corsican Helichrysum italicum essential oil, neryl acetate has been shown to mediate the oil's beneficial effects on the skin barrier.[3][20][21] Transcriptomic analysis revealed that it upregulates genes involved in epidermal differentiation and ceramide synthesis.[20][22] Specifically, it increases the expression of Involucrin (IVL), a key protein in the formation of the cornified envelope, leading to an increase in total lipids and ceramides (B1148491) after treatment.[20][21][22]

Caption: Neryl acetate enhances skin barrier function by upregulating key genes.

Neuroprotective and Analgesic Activities

-

Linalyl Acetate: This ester is a major therapeutic component of lavender oil, contributing to its calming, neuroprotective, antioxidant, and anti-inflammatory properties.[23] In a randomized controlled trial on patients with postherpetic neuralgia, inhalation of linalyl acetate significantly reduced sensory pain, total pain score, and pain severity and intensity compared to a control group.[23]

Conclusion and Future Directions

Acyclic monoterpenoid esters are versatile natural compounds with a wide array of demonstrable biological activities. The evidence strongly supports their potential as leads for the development of novel therapeutics, particularly in oncology, anti-inflammatory, and antimicrobial applications. Geranyl acetate and citronellyl acetate show clear pro-apoptotic effects, while linalyl acetate and geranyl acetate possess significant anti-inflammatory properties. Furthermore, the antimicrobial activities of these esters warrant further investigation in the context of rising antibiotic resistance.

Future research should focus on:

-

Mechanism of Action: Deeper investigation into the specific molecular targets and signaling pathways modulated by these esters.

-

Structure-Activity Relationship (SAR): Synthesizing and evaluating derivatives to optimize potency and reduce potential toxicity.[8]

-

In Vivo Efficacy and Safety: Moving beyond in vitro studies to more comprehensive in vivo models to assess efficacy, pharmacokinetics, and safety profiles.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to validate the therapeutic effects observed in preclinical studies.

By leveraging the therapeutic potential of these naturally derived compounds, the scientific community can pave the way for new, effective, and potentially safer treatment modalities for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier | PLOS One [journals.plos.org]

- 4. abmole.com [abmole.com]

- 5. oilsandplants.com [oilsandplants.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. leafwell.com [leafwell.com]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thermal, photo-oxidation and antimicrobial studies of linalyl acetate as a major ingredient of lavender essential oil - Arabian Journal of Chemistry [arabjchem.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural Terpenes Influence the Activity of Antibiotics against Isolated Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. qima-lifesciences.com [qima-lifesciences.com]

- 21. biorxiv.org [biorxiv.org]

- 22. Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ABC Herbalgram Website [herbalgram.org]

Exploring the Therapeutic Potential of Methyl Citronellate: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of methyl citronellate is limited. The information presented in this guide is largely extrapolated from studies on its structurally related and more extensively researched analogs, citronellal (B1669106) and citronellol (B86348). This document is intended to provide a foundation for researchers, scientists, and drug development professionals to explore the potential therapeutic avenues of this compound.

Introduction

This compound (C₁₁H₂₀O₂) is an acyclic monoterpenoid and the methyl ester of citronellic acid.[1] While primarily utilized in the fragrance and flavor industries for its pleasant, rosy, and fruity aroma, its structural similarity to citronellal and citronellol suggests a potential for a range of biological activities.[2][3] This technical guide consolidates the current understanding of the therapeutic potential of this compound, drawing heavily on the pharmacological data of its analogs. The hypothesized activities include anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [4] |

| Molecular Weight | 184.28 g/mol | [4] |

| Appearance | Colorless clear liquid (est.) | [3] |

| Specific Gravity | 0.89700 to 0.90700 @ 25.00 °C | [3] |

| Refractive Index | 1.43700 to 1.44300 @ 20.00 °C | [3] |

| Flash Point | 169.00 °F. TCC ( 76.11 °C. ) | [3] |

| Solubility | Very slightly soluble in water; soluble in alcohol and dipropylene glycol | [3] |

Therapeutic Potential and Underlying Mechanisms (Inferred from Analogs)

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is inferred from studies on citronellal, which has been shown to possess anti-inflammatory properties in animal models.[2] The proposed mechanism involves the inhibition of enzymes in the arachidonic acid pathway, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][5]

Caption: Proposed anti-inflammatory mechanism of this compound.

| Compound | Model | Dosage | Effect | Reference |

| Citronellal | Carrageenan-induced rat paw edema | 100 and 200 mg/kg (i.p.) | Significant inhibition (p < 0.05) | [5] |

| Citronellal | Arachidonic acid-induced rat paw edema | 100 and 200 mg/kg (i.p.) | Significant inhibition (p < 0.05) | [5] |

| Citronellal | Carrageenan-induced leukocyte migration | 50, 100, and 200 mg/kg (i.p.) | Inhibition (p < 0.05) | [5] |

Antimicrobial Activity

Citronellal and citronellol have demonstrated inhibitory effects against a variety of pathogenic bacteria and fungi.[2] The proposed mechanism of action is the disruption of the microbial cell membrane.[2]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Citronellal | Staphylococcus aureus | 250 - 500 | [2] |

| Citronellal | Escherichia coli | 37500 | [2] |

| Citronellal | Candida albicans | 256 | [2] |

| Citronellol | Trichophyton rubrum | 8 - 1024 | [2] |

| Citronellol | Candida albicans | 64 | [2] |

Antioxidant Activity

Both citronellal and citronellol have exhibited antioxidant properties by scavenging free radicals and reducing oxidative stress.[2]

| Compound | Assay | IC50 (µg/mL) | Reference |

| Citronellal | DPPH radical scavenging | 79.90 ± 0.02 | |

| Citronellol | DPPH radical scavenging | ~10 - 79.90 |

Anticancer Activity

Emerging evidence suggests that citronellol possesses anticancer properties, inducing apoptosis in various cancer cell lines. The proposed mechanisms involve the modulation of key signaling pathways like NF-κB and JAK/STAT.

Caption: Inferred anticancer signaling modulation.

Experimental Protocols (Adapted from Analog Studies)

Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Test compound (this compound) and vehicle

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of the right hind paw is measured using a plethysmometer.

-

Animals are divided into groups: vehicle control, standard drug, and test compound groups (various doses).

-

The respective treatments are administered intraperitoneally (i.p.) or orally.

-

After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

DPPH Radical Scavenging Assay (Antioxidant Assay)

This in vitro assay measures the free radical scavenging capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution

-

Methanol or ethanol

-

Test compound (this compound) at various concentrations

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the solvent.

-

Add a specific volume of the test compound or control to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

Broth Microdilution Method (Antimicrobial Assay)

This in vitro assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

96-well microplates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (this compound)

-

Positive control (standard antibiotic or antifungal)

-

Negative control (vehicle)

-

Resazurin or other viability indicators (optional)

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well.

-

Include positive and negative control wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Proposed Experimental Workflow for Therapeutic Evaluation

The following workflow provides a systematic approach to investigating the therapeutic potential of this compound.

Caption: A general workflow for drug discovery from natural compounds.

Safety and Toxicology

This compound is listed as a flavoring agent and is generally recognized as safe (GRAS) for its intended use in food by the Flavor and Extract Manufacturers Association (FEMA). The European Food Safety Authority (EFSA) has also evaluated it within a group of flavoring substances.[3] However, comprehensive toxicological studies specifically on this compound for therapeutic applications are lacking and would be a critical component of its development as a drug candidate.

Conclusion and Future Directions

While direct evidence is sparse, the existing data on citronellal and citronellol strongly suggest that this compound holds significant therapeutic potential, particularly in the realms of anti-inflammatory, antimicrobial, antioxidant, and anticancer applications. Future research should focus on direct experimental validation of these activities for this compound itself. A systematic investigation following the proposed experimental workflow will be crucial to elucidate its mechanisms of action, establish its efficacy and safety profiles, and ultimately determine its viability as a novel therapeutic agent. The detailed protocols and collated quantitative data provided in this guide offer a solid starting point for such endeavors.

References

- 1. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 2. researchgate.net [researchgate.net]